5-Chloro-2-fluorophenyl chloroformate
Description
Properties
Molecular Formula |
C7H3Cl2FO2 |
|---|---|
Molecular Weight |
209.00 g/mol |
IUPAC Name |
(5-chloro-2-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-2-5(10)6(3-4)12-7(9)11/h1-3H |
InChI Key |
FQYOXJYJZOZNAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination of 5-Chloro-2-fluorophenol with Phosgene or Phosgene Equivalents
A common method involves reacting 5-chloro-2-fluorophenol with phosgene or ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid generated.
- Reagents: 5-chloro-2-fluorophenol, phosgene or ethyl chloroformate, base (e.g., pyridine or triethylamine).
- Solvent: Anhydrous dichloromethane or other chlorinated solvents.
- Conditions: Low temperature (0 to 5 °C) to control reactivity and avoid decomposition.
- Procedure: The phenol is dissolved in the solvent, cooled, and the phosgene equivalent is added dropwise with stirring. The base scavenges the HCl formed, preventing side reactions.
- Work-up: The reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure to yield the crude chloroformate. Purification can be achieved by distillation under reduced pressure or recrystallization.
This method is supported by literature examples where ethyl chloroformate has been used to prepare aryl chloroformates by dropwise addition at 0 °C, followed by stirring for 1-2 hours to ensure complete conversion.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0 to 5 °C during reagent addition | Controls reactivity, prevents decomposition |
| Solvent | Dichloromethane, ethyl acetate, or toluene | Chlorinated solvents preferred for solubility |
| Base | Pyridine, triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 1 to 6 hours | Depends on scale and reagent purity |
| Purification | Filtration, reduced pressure distillation | Ensures high purity (>98%) |
| Yield | 75-90% typical | High yields achievable with optimized conditions |
Analytical Data and Purity
- Purity: Typically >98% by gas chromatography or HPLC.
- Physical State: Colorless to pale yellow liquid or crystalline solid depending on storage and purity.
- Melting/Boiling Points: Varies with purity; distillation under reduced pressure is common for isolation.
- Spectroscopic Data: Characteristic peaks in ^1H NMR, ^13C NMR, and IR confirm chloroformate functionality.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-chloro-2-fluorophenol and carbon dioxide.
Reduction: The compound can be reduced to form 5-chloro-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Water: Hydrolyzes the compound to form the corresponding phenol and carbon dioxide.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Phenol: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
5-Chloro-2-fluorophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluorophenyl chloroformate involves the formation of reactive intermediates that can interact with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including amines, alcohols, and thiols, through the formation of covalent bonds.
Comparison with Similar Compounds
Structural and Reactivity Differences
Chloroformates vary in reactivity based on their substituents:
- Aliphatic Chloroformates (e.g., ethyl, methyl, cyclopentyl): Hydrolyze rapidly in water due to lower steric hindrance and electron-donating alkyl groups. Ethyl chloroformate, for instance, hydrolyzes to release HCl, ethanol, and CO₂ . These are often used in fast, one-pot reactions.
- Aromatic Chloroformates (e.g., benzyl, phenyl, 5-Chloro-2-fluorophenyl): The aromatic ring reduces hydrolysis rates. For example, benzyl chloroformate (UN 1739) is stable enough for use in controlled acylations but remains moisture-sensitive . The electron-withdrawing Cl and F groups in 5-Chloro-2-fluorophenyl chloroformate likely further stabilize the intermediate, enabling selective reactions in complex syntheses.
Table 1: Key Properties of Selected Chloroformates
*Inferred from aromatic chloroformate trends .
Table 2: Acute Toxicity Comparison
Q & A
Q. What are the optimal synthetic routes for 5-chloro-2-fluorophenyl chloroformate, and how can purity be ensured?
The synthesis typically involves reacting substituted phenols (e.g., 5-chloro-2-fluorophenol) with phosgene (COCl₂) in the presence of a base like pyridine or triethylamine. Key parameters include:
- Temperature control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran to stabilize intermediates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from non-polar solvents. Purity is confirmed via ¹H/¹³C NMR (chloroform-d, δ 7.2–7.8 ppm for aromatic protons) and HPLC (≥98% purity threshold) .
Q. How should researchers handle stability and storage of this compound?
- Stability : The compound hydrolyzes readily in humid conditions. Store under inert gas (N₂/Ar) in sealed, moisture-resistant containers at –20°C.
- Decomposition products : Hydrolysis generates HCl and CO₂; monitor via FT-IR (loss of carbonyl peak ~1770 cm⁻¹) .
- Safety : Use glove boxes or Schlenk lines for air-sensitive manipulations. Emergency protocols for HCl exposure should follow AEGL-2 guidelines (1.2–3.7 ppm limit for 1-hour exposure) .
Q. What analytical techniques are critical for characterizing reaction intermediates?
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₄Cl₂FO₂: calc. 232.96).
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, particularly for regiochemical ambiguities in substitution patterns .
- Kinetic studies : Monitor solvolysis rates in aqueous-organic mixtures via UV-Vis (λmax ~280 nm for nitro derivatives) .
Advanced Research Questions
Q. How do electronic effects of the 5-chloro-2-fluoro substituents influence reactivity in nucleophilic acylations?
- Electron-withdrawing effects : The Cl and F substituents activate the carbonyl carbon toward nucleophilic attack (e.g., amines, alcohols). Hammett constants (σ: Cl = +0.23, F = +0.06) predict enhanced electrophilicity compared to unsubstituted phenyl chloroformates.
- Regioselectivity : DFT calculations (B3LYP/6-31G*) show preferential attack at the para position due to steric hindrance from ortho-F .
- Experimental validation : Compare reaction rates with analogs (e.g., 4-fluorophenyl chloroformate) using stopped-flow kinetics .
Q. How can researchers resolve contradictions in toxicity data for chloroformate derivatives?
Conflicting LC₅₀ values (e.g., 13–103 ppm in rats) arise from differences in exposure protocols and analytical methods. Mitigation strategies include:
- Standardization : Adopt OECD Test Guidelines 403 (acute inhalation toxicity) for consistency.
- Dosimetric adjustments : Apply interspecies scaling factors (e.g., 3-fold uncertainty for rodent-to-human extrapolation) .
- Meta-analysis : Pool data from structural analogs (e.g., benzyl chloroformate AEGL-2 = 0.97 ppm for 1-hour exposure) to model toxicity thresholds .
Q. What methodologies optimize reaction yields in multi-step syntheses using this compound?
- Orthogonal design : For coupling reactions (e.g., carbamate formation), vary parameters (temperature, catalyst loading) in a Taguchi matrix. Optimal conditions for ethyl isothiocyanate synthesis (96.8% yield) include 35°C, 3 hours, and 1.5 mol% catalyst .
- Scale-up challenges : Address exothermicity via flow chemistry (microreactors with <1 sec residence time) to suppress decomposition .
- Byproduct analysis : Use GC-MS to identify and quantify side products (e.g., diaryl carbonates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
